![molecular formula C8H16O4 B14326586 2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol CAS No. 102275-51-4](/img/structure/B14326586.png)
2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol is an organic compound with the molecular formula C8H16O4. It is characterized by the presence of a 1,3-dioxane ring, which is a six-membered ring containing two oxygen atoms. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol typically involves the reaction of 1,3-dioxane with ethylene oxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
1,3-Dioxane+Ethylene Oxide→this compound
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include additional steps such as purification and distillation to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products. The presence of the 1,3-dioxane ring and the ethoxy group allows it to participate in a range of chemical reactions, influencing its biological and chemical activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Dioxan-2-yl)ethanol
- 2-(2-(2-Methoxyethoxy)ethoxy)ethan-1-ol
- 2-[2-(Prop-2-ynyloxy)ethoxy]ethan-1-ol
Uniqueness
2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol is unique due to the combination of the 1,3-dioxane ring and the ethoxy group, which imparts specific chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound in scientific research and industrial processes.
Properties
CAS No. |
102275-51-4 |
|---|---|
Molecular Formula |
C8H16O4 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-[2-(1,3-dioxan-2-yl)ethoxy]ethanol |
InChI |
InChI=1S/C8H16O4/c9-3-7-10-6-2-8-11-4-1-5-12-8/h8-9H,1-7H2 |
InChI Key |
RKUCCLOIZAEPAS-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(OC1)CCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


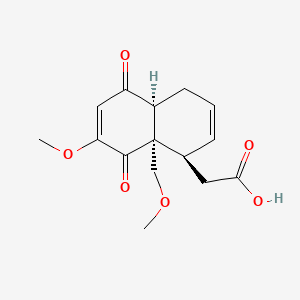
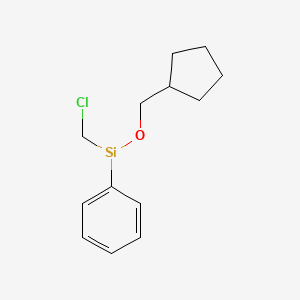
![2-[(E)-(6-Methoxy-1,3-benzothiazol-2-yl)diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B14326522.png)
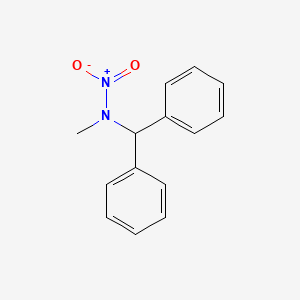
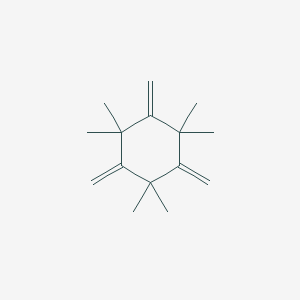
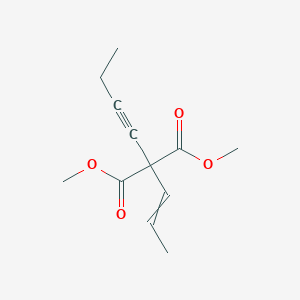
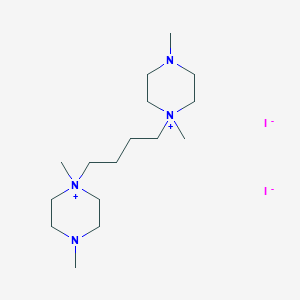
![4-Thiazolidinone, 3-[3-(trifluoromethyl)phenyl]-](/img/structure/B14326542.png)
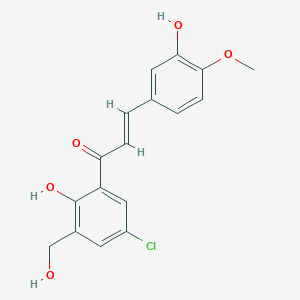

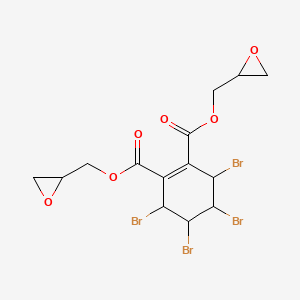
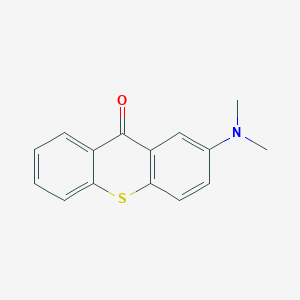
![N-Hydroxy-N-{[4-(2-methylpropyl)phenyl]methyl}acetamide](/img/structure/B14326572.png)

